molecular formula C15H13ClN2S B11840012 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-91-0

7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11840012
CAS No.: 90070-91-0
M. Wt: 288.8 g/mol
InChI Key: RBODVZCGFURHNU-UHFFFAOYSA-N
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Description

7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorine atom at the 7th position, a p-tolyl group at the 1st position, and a thione group at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with p-tolyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Used in the development of functional materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to cell death. Additionally, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-sulfoxide: Oxidized form of the thione derivative.

    7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-sulfone: Further oxidized form of the sulfoxide derivative.

Uniqueness

The presence of the thione group in 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione imparts unique chemical properties compared to its analogs. The thione group can participate in specific interactions and reactions that are not possible with the carbonyl or sulfoxide groups. This makes the compound valuable for certain applications, particularly in medicinal chemistry where thione-containing compounds have shown promising biological activities.

Biological Activity

7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family, characterized by its unique chemical structure which includes a chloro substituent at the 7-position and a p-tolyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C15H13ClN2S. The presence of the thione functional group at the 4-position contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against Bacillus cereus and Escherichia coli with varying degrees of potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Other Quinazoline DerivativesB. cereus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been observed to induce apoptosis in cancer cell lines by interacting with cellular pathways that regulate cell proliferation and survival. The specific mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the viability of cancer cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways, leading to programmed cell death in malignant cells.

Mechanistic Insights

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets involved in disease pathways. These studies reveal that:

  • The compound exhibits a strong binding affinity for proteins associated with cancer progression.
  • Structural modifications can enhance its efficacy by improving its interaction with target proteins.

Study on Antimicrobial Activity

In a recent study published in PubMed, a series of quinazoline derivatives were synthesized and evaluated for their antibacterial properties. Among these, this compound demonstrated notable inhibition against Bacillus cereus, with an IC50 value indicating effective concentration for antimicrobial action .

Study on Anticancer Effects

Another study highlighted the anticancer activity of this compound against various cancer cell lines. The results showed that it could reduce cell viability significantly at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Properties

CAS No.

90070-91-0

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

7-chloro-1-(4-methylphenyl)-2,3-dihydroquinazoline-4-thione

InChI

InChI=1S/C15H13ClN2S/c1-10-2-5-12(6-3-10)18-9-17-15(19)13-7-4-11(16)8-14(13)18/h2-8H,9H2,1H3,(H,17,19)

InChI Key

RBODVZCGFURHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CNC(=S)C3=C2C=C(C=C3)Cl

Origin of Product

United States

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